molecular formula C10H9N3O3 B182370 Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151097-45-9

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B182370
CAS No.: 151097-45-9
M. Wt: 219.2 g/mol
InChI Key: QJDVSIVYIQDFJT-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate exhibits a range of applications across different scientific domains:

Medicinal Chemistry

This compound is notable for its potential therapeutic effects. Research indicates that it may act as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The mechanism involves the inhibition of alpha-synuclein aggregation, which is crucial for the pathogenesis of Parkinson's disease .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It shows significant activity against various bacterial strains and fungi. For example:

  • In vitro studies demonstrate its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Antitumor Properties

The compound has shown promising results in cancer research:

  • It exhibits cytotoxic effects on HeLa cervical carcinoma cells with an IC50 value around 7 µM.
  • Mechanistically, it induces apoptosis via caspase activation pathways (caspase-3 and caspase-7) and leads to cell cycle arrest at the G0/G1 phase .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in a Parkinson's disease model. The results indicated that treatment with this compound significantly reduced neuronal loss and improved motor function in animal models by inhibiting protein aggregation associated with neurodegeneration .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against Candida albicans. The study utilized a disc diffusion method to assess efficacy, revealing that this compound displayed substantial antifungal activity compared to standard antifungal agents .

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. In the context of its neuroprotective effects, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting neuronal cells from damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combination of a pyridine ring and an oxadiazole ring, which provides a versatile scaffold for the development of a wide range of bioactive molecules. Its ability to inhibit protein aggregation also sets it apart from other similar compounds.

Biological Activity

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉N₃O₃
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 1342721-98-5

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antitumor Activity :
    • Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in HeLa cervical carcinoma cells with an IC50 value of approximately 7 µM .
    • The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7, which are crucial for the apoptotic pathway .
  • Antimicrobial Properties :
    • Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it exhibits inhibitory activity against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound triggers the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic factors and activating caspases .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .

Table 1: Biological Activity Summary

Activity TypeTarget Cells/PathogensIC50 ValueReference
AntitumorHeLa (cervical carcinoma)~7 µM
AntimicrobialE. coli (Gram-negative)Not specified
Enzyme InhibitionhCA IX and XIINot specified

Table 2: Case Studies on Antitumor Activity

Study ReferenceCompound TestedModel UsedKey Findings
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazoleHeLa cellsInduced apoptosis; IC50 ~7 µM
Various oxadiazole derivativesMCF-7 breast cancer cellsIncreased p53 expression; apoptosis activation

Properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVSIVYIQDFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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